Cas no 40764-01-0 (3-4-(2-methylpropyl)phenylprop-2-enal)

3-4-(2-Methylpropyl)phenylprop-2-enal is a synthetic aromatic aldehyde characterized by its unsaturated prop-2-enal moiety and a substituted phenyl group with a 2-methylpropyl side chain. This compound exhibits notable reactivity due to the conjugated double bond system, making it useful in organic synthesis, particularly in the formation of heterocyclic compounds or as an intermediate in fragrance and flavor applications. Its structural features contribute to stability while allowing selective functionalization. The presence of the isobutyl group enhances lipophilicity, which may be advantageous in formulations requiring controlled solubility. The compound’s purity and defined structure ensure reproducibility in research and industrial processes.
3-4-(2-methylpropyl)phenylprop-2-enal structure
40764-01-0 structure
Product name:3-4-(2-methylpropyl)phenylprop-2-enal
CAS No:40764-01-0
MF:C13H16O
MW:188.265543937683
CID:6368086
PubChem ID:24094192

3-4-(2-methylpropyl)phenylprop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-4-(2-methylpropyl)phenylprop-2-enal
    • PK04_181250
    • 40764-01-0
    • SCHEMBL17371082
    • EN300-1858082
    • 3-[4-(2-methylpropyl)phenyl]prop-2-enal
    • Inchi: 1S/C13H16O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h3-9,11H,10H2,1-2H3/b4-3+
    • InChI Key: TURRQDHNOSKCMU-ONEGZZNKSA-N
    • SMILES: O=C/C=C/C1C=CC(=CC=1)CC(C)C

Computed Properties

  • Exact Mass: 188.120115130g/mol
  • Monoisotopic Mass: 188.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

3-4-(2-methylpropyl)phenylprop-2-enal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858082-0.05g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
0.05g
$227.0 2023-09-18
Enamine
EN300-1858082-2.5g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
2.5g
$529.0 2023-09-18
Enamine
EN300-1858082-1g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
1g
$271.0 2023-09-18
Enamine
EN300-1858082-5.0g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
5g
$2277.0 2023-06-03
Enamine
EN300-1858082-0.1g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
0.1g
$238.0 2023-09-18
Enamine
EN300-1858082-0.25g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
0.25g
$249.0 2023-09-18
Enamine
EN300-1858082-1.0g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
1g
$785.0 2023-06-03
Enamine
EN300-1858082-10.0g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
10g
$3376.0 2023-06-03
Enamine
EN300-1858082-0.5g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
0.5g
$260.0 2023-09-18
Enamine
EN300-1858082-5g
3-[4-(2-methylpropyl)phenyl]prop-2-enal
40764-01-0
5g
$783.0 2023-09-18

Additional information on 3-4-(2-methylpropyl)phenylprop-2-enal

Recent Advances in the Study of 3-4-(2-methylpropyl)phenylprop-2-enal (CAS: 40764-01-0) in Chemical Biology and Pharmaceutical Research

In recent years, the compound 3-4-(2-methylpropyl)phenylprop-2-enal (CAS: 40764-01-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

The synthesis of 3-4-(2-methylpropyl)phenylprop-2-enal has been a subject of interest due to its potential as a precursor for bioactive molecules. A recent study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity. The researchers employed a combination of palladium-catalyzed cross-coupling and selective oxidation reactions, achieving a scalable and cost-effective process. This advancement is expected to facilitate further pharmacological evaluations and industrial applications of the compound.

Pharmacological investigations have revealed that 3-4-(2-methylpropyl)phenylprop-2-enal exhibits notable anti-inflammatory and antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated its efficacy in inhibiting key inflammatory mediators such as COX-2 and TNF-α in vitro. Additionally, the compound showed broad-spectrum antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a lead compound for developing novel anti-inflammatory and antimicrobial agents.

Further research has explored the compound's interactions with biological targets at the molecular level. Computational docking studies and molecular dynamics simulations, as reported in a recent issue of Chemical Biology & Drug Design, identified strong binding affinities between 3-4-(2-methylpropyl)phenylprop-2-enal and the active sites of several enzymes involved in inflammatory pathways. These insights provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic profile.

Despite these promising results, challenges remain in the clinical translation of 3-4-(2-methylpropyl)phenylprop-2-enal. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on derivatization and formulation strategies to enhance its pharmacokinetic properties. For instance, a 2023 study in the European Journal of Pharmaceutical Sciences explored the use of nanoparticle-based delivery systems to improve the compound's solubility and targeted delivery.

In conclusion, 3-4-(2-methylpropyl)phenylprop-2-enal (CAS: 40764-01-0) represents a promising candidate for drug development, with demonstrated biological activities and a growing body of research supporting its therapeutic potential. Continued efforts in synthesis optimization, mechanistic studies, and preclinical evaluation will be crucial in advancing this compound toward clinical applications. The integration of computational and experimental approaches is expected to play a pivotal role in overcoming current limitations and unlocking its full potential in the pharmaceutical industry.

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